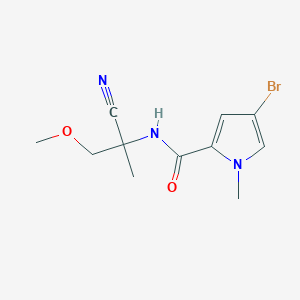
4-Bromo-N-(2-cyano-1-methoxypropan-2-yl)-1-methylpyrrole-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromo-N-(2-cyano-1-methoxypropan-2-yl)-1-methylpyrrole-2-carboxamide is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as BMK-1, and it is a pyrrole derivative that has been synthesized using various methods.
Mécanisme D'action
The mechanism of action of BMK-1 is not fully understood. However, it has been suggested that BMK-1 may inhibit the activity of specific enzymes or proteins that are involved in cancer cell growth, inflammation, and neurodegeneration. BMK-1 has been shown to inhibit the activity of the protein kinase CK2, which is involved in cell proliferation and survival. Additionally, BMK-1 has been shown to inhibit the activity of the protein phosphatase 2A (PP2A), which is involved in the regulation of various cellular processes, including cell cycle progression, apoptosis, and DNA repair.
Biochemical and Physiological Effects:
BMK-1 has been shown to have several biochemical and physiological effects. In vitro studies have shown that BMK-1 can inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. BMK-1 has also been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), in macrophages. Additionally, BMK-1 has been shown to protect neurons from oxidative stress-induced damage by reducing reactive oxygen species (ROS) production and increasing antioxidant enzyme activity.
Avantages Et Limitations Des Expériences En Laboratoire
BMK-1 has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized using various methods. BMK-1 is also stable and can be stored for extended periods without significant degradation. However, there are some limitations to using BMK-1 in lab experiments. BMK-1 has poor solubility in water, which can make it difficult to use in aqueous-based assays. Additionally, BMK-1 has not been extensively studied in vivo, and more research is needed to determine its pharmacokinetics and toxicity.
Orientations Futures
There are several future directions for the study of BMK-1. One area of research is the development of BMK-1 analogs with improved solubility and bioavailability. Additionally, more research is needed to determine the mechanism of action of BMK-1 and its potential therapeutic applications in various diseases. Further studies are also needed to determine the pharmacokinetics and toxicity of BMK-1 in vivo. Finally, more research is needed to determine the potential of BMK-1 as a lead compound for drug development.
Méthodes De Synthèse
BMK-1 can be synthesized using several methods, including the reaction of 4-bromo-1-methylpyrrole-2-carboxylic acid with 2-cyano-1-methoxypropan-2-ylamine. The reaction is catalyzed by a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), and a base, such as triethylamine (TEA). The resulting compound is then purified using column chromatography or recrystallization. Other methods of synthesis include the reaction of 4-bromo-1-methylpyrrole-2-carboxylic acid with 2-cyanoethyl-N,N-diisopropylchloroacetamide or 2-cyanoethyl-N,N-dimethylchloroacetamide.
Applications De Recherche Scientifique
BMK-1 has been the subject of several scientific studies due to its potential therapeutic applications. It has been shown to exhibit anticancer properties by inhibiting the growth of cancer cells in vitro and in vivo. BMK-1 has also been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis. Additionally, BMK-1 has been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
IUPAC Name |
4-bromo-N-(2-cyano-1-methoxypropan-2-yl)-1-methylpyrrole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrN3O2/c1-11(6-13,7-17-3)14-10(16)9-4-8(12)5-15(9)2/h4-5H,7H2,1-3H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVVRCGBYTWZBBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC)(C#N)NC(=O)C1=CC(=CN1C)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-N-(2-cyano-1-methoxypropan-2-yl)-1-methylpyrrole-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(2,5-dimethylphenyl)sulfonylamino]-N-(furan-2-ylmethyl)propanamide](/img/structure/B2842654.png)
![methyl 2-(4-benzylbenzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2842656.png)
![Methyl 4-([1,1'-biphenyl]-4-ylcarboxamidomethyl)piperidine-1-carboxylate](/img/structure/B2842657.png)
![3-(2,4,5-Trimethylphenyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B2842661.png)
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(1-(thiophen-2-yl)cyclopentyl)acrylamide](/img/structure/B2842663.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((5-(2-phenoxyacetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide](/img/structure/B2842664.png)
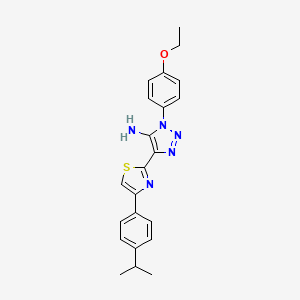
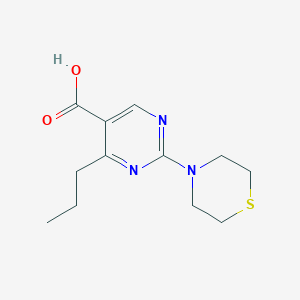
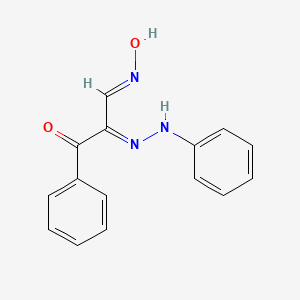
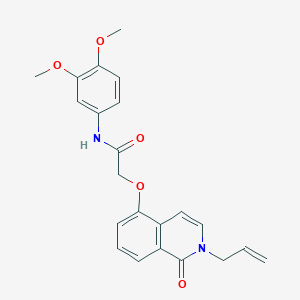
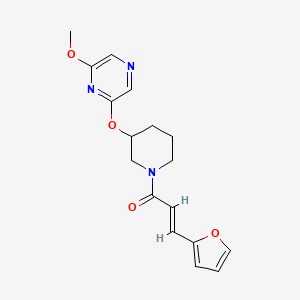
![(Z)-N-(6-chloro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)pivalamide](/img/structure/B2842673.png)
![2-(methylsulfanyl)-4-(thiophen-2-yl)-7-[(thiophen-2-yl)methylidene]-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B2842674.png)
![N-{1-[(pyridin-3-yl)methyl]piperidin-4-yl}cyclopropanesulfonamide](/img/structure/B2842677.png)